1-(3-苯基丙基)哌嗪

描述

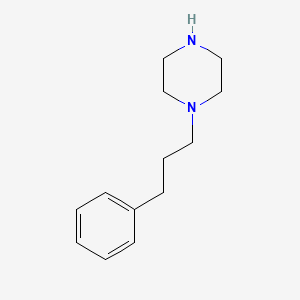

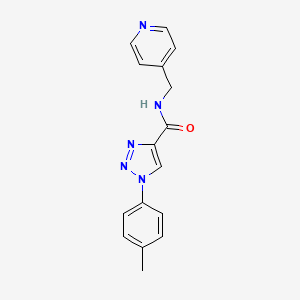

1-(3-Phenylpropyl)piperazine is an organic compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Phenylpropyl)piperazine, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(3-Phenylpropyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The SMILES string representation of the molecule isC(CN1CCNCC1)Cc2ccccc2 .

科学研究应用

可卡因滥用的治疗药物

1-(3-苯基丙基)哌嗪衍生物已被探索作为潜在的可卡因滥用治疗药物。研究表明,某些羟基化衍生物对多巴胺转运体(DAT)具有显著的结合亲和力和选择性,这对治疗可卡因成瘾至关重要。这些衍生物在提高细胞外多巴胺水平和抑制动物模型中维持可卡因反应方面表现出不同程度的效力(Hsin et al., 2002)。

多巴胺摄取抑制合成

已经努力开发强大的合成过程,用于1-(3-苯基丙基)哌嗪化合物,特别是那些作为多巴胺摄取抑制剂的化合物。这涉及改进合成方法以提高产量,减少环境影响,并消除对色谱纯化的需求,从而增强大规模生产的可行性(Ironside et al., 2002)。

抗抑郁和抗焦虑活性

已合成1-(3-苯基丙基)哌嗪衍生物,并评估其抗抑郁和抗焦虑活性。该类别中的一些化合物已显示出在动物模型中减少不动时间的显著效果,表明具有潜在的抗抑郁作用。这些化合物还表现出显著的抗焦虑特性,展示了它们在治疗情绪障碍中的潜在治疗应用(Kumar et al., 2017)。

阿片受体拮抗作用

对与1-(3-苯基丙基)哌嗪在结构上相关的1-取代4-(3-羟基苯基)哌嗪的研究已确定它们为纯阿片受体拮抗剂。这些化合物在μ、δ和κ阿片受体上显示出低纳摩尔级的效力,标志着它们在开发治疗阿片相关疾病方面可能具有重要意义(Carroll et al., 2010)。

延长作用的可卡因滥用治疗药物

研究已集中于开发基于1-(3-苯基丙基)哌嗪的氧化类似物的延长作用的可卡因滥用治疗药物。这些化合物旨在结合多巴胺转运体,已被评估其在减少猴子中维持可卡因反应的功效,而不影响其他行为。其中一些衍生物已显示出作为酯化剂和制剂的延长释放剂候选的潜力(Lewis et al., 1999)。

安全和危害

Safety data sheets indicate that 1-(3-Phenylpropyl)piperazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

作用机制

Target of Action

The primary target of 1-(3-Phenylpropyl)piperazine is the sigma (σ) receptors . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are thought to have a role in several diseases, including Alzheimer’s disease, schizophrenia, depression, and cancer .

Mode of Action

1-(3-Phenylpropyl)piperazine interacts with its targets, the sigma receptors, by binding to them . This binding blocks the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity .

Biochemical Pathways

It is known that the compound’s interaction with sigma receptors can influence various biochemical pathways, potentially leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 1-(3-Phenylpropyl)piperazine’s action are largely dependent on its interaction with sigma receptors. By binding to these receptors, the compound can influence cellular functions and potentially exert therapeutic effects .

属性

IUPAC Name |

1-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJCUYCKDGYLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970795 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55455-92-0 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)

![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)

![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)